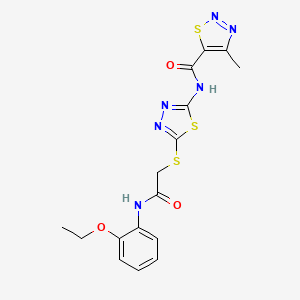

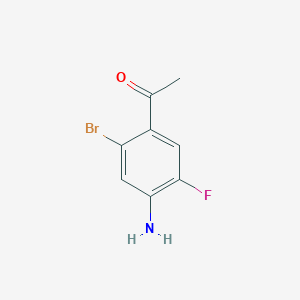

![molecular formula C10H11N B2968057 (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete CAS No. 2243521-20-0](/img/structure/B2968057.png)

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Electron Accepting Properties

A study by Salgues et al. (2022) focused on the synthesis of a di(benz[f]indenone)-fused tetraazaanthracene derivative. This compound, with strong electron-accepting properties, is considered promising for the generation of n-channel semiconducting materials and has been demonstrated in organic field-effect transistors and organic solar cells.

Pyrazolo-fused Derivatives for Fluorescent Applications

Research by Orrego-Hernández et al. (2019) explored pyrazolo-fused 4-azafluorenones (IPP) for synthesizing fluorescent dicyanovinylidene derivatives. These compounds demonstrated potential as fluorescent chemodosimeters for cyanide detection.

Energetic Heterocyclic-based Salts

Gálvez-Ruíz et al. (2005) presented the synthesis of heterocyclic-based salts with potential applications in energetic materials. These salts, derived from 1,5-diamino-1H-tetrazole, showed good thermal stabilities and low impact sensitivities, making them candidates for highly energetic ionic liquids (Gálvez-Ruíz et al., 2005).

Extended Homologues in Organic Chemistry

Hibi et al. (2016) synthesized diindenopyrene derivatives as extended homologues of pyrenoquinodimethanes, which are important for organic electronic applications. These compounds demonstrated unique physical properties due to their cationic cyclization mechanisms (Hibi et al., 2016).

Indene-C60 Bisadduct in Solar Cells

Research by Cheng et al. (2014) explored the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor in ternary blend polymer solar cells. This study demonstrated enhanced power conversion efficiencies, indicating the potential of ICBA in photovoltaic applications.

Vicinal Diamines in Ring Systems

Orlek and Crowe (1997) developed methods for constructing vicinal diamines, leading to the synthesis of benz[ f ]indeno[1,7-bc] azepine and benz[e]indeno[2,1-b][1,4]diazepine ring systems. These ring systems could have applications in various fields of organic synthesis (Orlek & Crowe, 1997).

Oxidation of Bromophenols in Water Treatment

A study by Jiang et al. (2014) investigated the oxidation of bromophenols during water treatment with potassium permanganate. This research is relevant for understanding the formation of brominated polymeric products of concern in water treatment processes.

Palladium-catalyzed Synthesis of Indeno[1,2-c]azepin-3(2H)-ones

Luo and Wu (2011) described a palladium-catalyzed route to indeno[1,2-c]azepin-3(2H)-ones. These compounds, which incorporate indene and unsaturated seven-membered ring lactam skeletons, could have applications in pharmaceutical and materials science (Luo & Wu, 2011).

Synthesis and Properties of 6,12-Diarylazuleno[1,2-b]azulenes

Toda et al. (1980) explored the synthesis of 6,12-diarylazuleno[1,2-b]azulenes, a type of non-benzenoid aromatic compound. The study reported on their electronic and NMR spectral properties, contributing to the field of organic chemistry (Toda et al., 1980).

Kinetically Stabilized Silanethione Synthesis

Suzuki et al. (1998) achieved the synthesis of the first kinetically stabilized silanethione, a significant advancement in the field of organosilicon chemistry. This research opened new avenues for exploring silicon-sulfur double bond compounds (Suzuki et al., 1998).

Ab Initio Study of Ring Expansion in Phenylnitrene

Karney and Borden (1997) conducted a computational study on the ring expansion of singlet phenylnitrene, providing insights into the reaction mechanisms and energetics of this process. Such studies are crucial for understanding reaction pathways in organic chemistry (Karney & Borden, 1997).

Eigenschaften

IUPAC Name |

(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMFMLLQFUJZLJ-WCBMZHEXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC2C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@H]2C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243521-20-0 |

Source

|

| Record name | rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

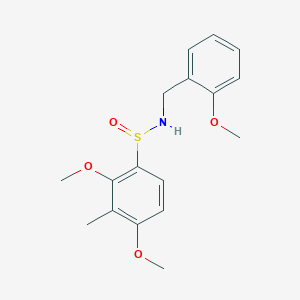

![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)

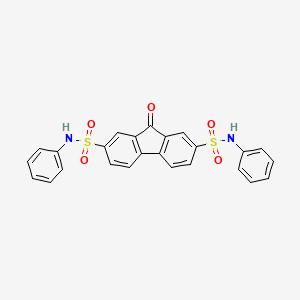

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

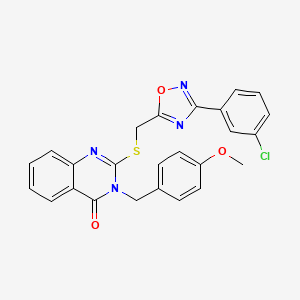

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)